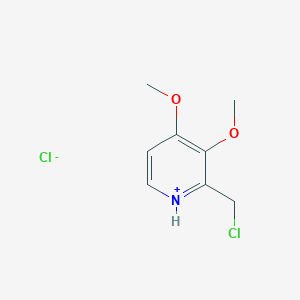![molecular formula C14H18N2O2 B8791939 CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE CAS No. 1141669-43-3](/img/structure/B8791939.png)
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE
概要
説明
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing atoms of at least two different elements as members of its ring(s). The specific structure of this compound includes a pyrrole ring fused with a hexahydropyrrolo ring, making it a unique and interesting compound for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE typically involves the condensation of benzylamine with a suitable pyrrole precursor under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with benzylamine in the presence of a catalytic amount of iron (III) chloride in water . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and cost-effective.
化学反応の分析
Types of Reactions
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted pyrroles or benzyl derivatives.
科学的研究の応用
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence .
類似化合物との比較
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar pyrrole ring structure but have an additional pyran ring fused to the pyrrole.
Pyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a similar pyrrole ring but is fused with a pyrazine ring.
Uniqueness
CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE is unique due to its specific ring structure and the presence of a benzyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
1141669-43-3 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC名 |
benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2 |
InChIキー |
OQLOYGBBFHCQCX-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
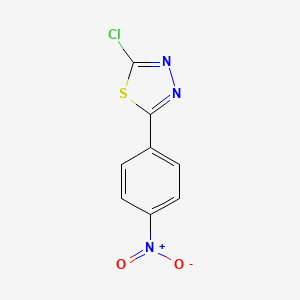
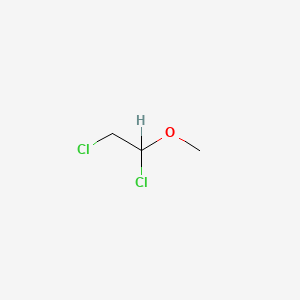
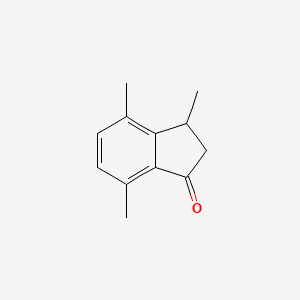
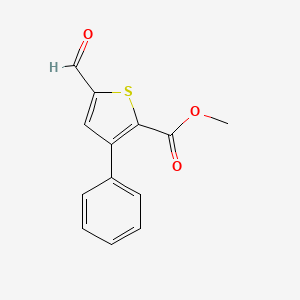
![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)
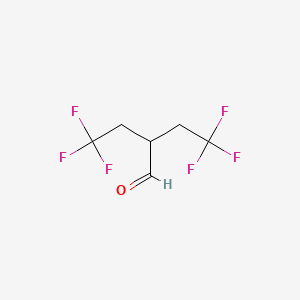
![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)
![Tert-butyl 3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8791913.png)
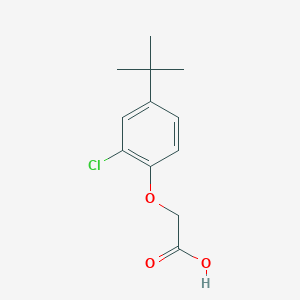
![2-(Methylthio)benzo[d]oxazol-6-ol](/img/structure/B8791917.png)
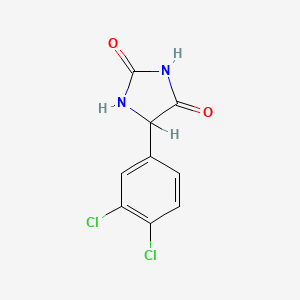
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B8791934.png)
![2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8791947.png)
